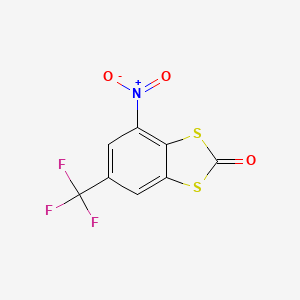

4-Nitro-6-(trifluoromethyl)-2H-1,3-benzodithiol-2-one

Cat. No. B8599513

M. Wt: 281.2 g/mol

InChI Key: CFTLUZNGRIQIBL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04175186

Procedure details

The compound of Example I is prepared in the following manner: To a magnetically stirred solution of 16.2 g (60 mmoles) 2,6-dinitro-4-trifluoromethylchlorobenzene in 60 ml. dimethylsulfoxide was added dropwise a solution of 10.74 g (60 mmoles) sodium dimethyldithiocarbamic acid. The reaction is mildly exothermic and accompanied by evolution of oxides of nitrogen. After allowing the reaction mixture to stir for 3 hours, 450 ml. water and 225 ml. chloroform are added and, after shaking well in an extraction funnel, the chloroform extract was withdrawn and the aqueous phase similarly extracted with two more 220 ml. portions of chloroform. The combined chloroform extract was washed thrice with 750 ml. portions of water, and dried over anhy. Na2SO4. After removing the solvent on a rotary evaporator, the residue was chromatographed over 180 g Silica-Gel. Elution with hexane-benzene (1:1) yielded 7.3 g (43.3%) 4-nitro-6-trifluoromethyl-1,3-benzodithiole-2-one, m.p. 103°-107° C. One recrystallization from ethanol yielded product, m.p. 111°-112° C.

[Compound]

Name

oxides of nitrogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

43.3%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[C:6]([N+]([O-])=O)[C:5]=1Cl)([O-:3])=[O:2].CS(C)=[O:20].CN(C)[C:24](=[S:26])[SH:25].[Na].O>C(Cl)(Cl)Cl>[N+:1]([C:4]1[C:5]2[S:26][C:24](=[O:20])[S:25][C:6]=2[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-:3])=[O:2] |f:2.3,^1:27|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

16.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

10.74 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(S)=S)C.[Na]

|

Step Three

[Compound]

|

Name

|

oxides of nitrogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The compound of Example I is prepared in the following manner

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

after shaking well in an extraction funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the chloroform extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was withdrawn

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase similarly extracted with two more 220 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined chloroform extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed thrice with 750 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

portions of water, and dried over anhy

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removing the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was chromatographed over 180 g Silica-Gel

|

WASH

|

Type

|

WASH

|

|

Details

|

Elution with hexane-benzene (1:1)

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC(=CC=2SC(SC21)=O)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.3 g | |

| YIELD: PERCENTYIELD | 43.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |